C11-PEG9-alcohol is a chemical compound that combines a long-chain aliphatic alcohol with polyethylene glycol, specifically a nonyl alcohol (C11) and a polyethylene glycol segment containing nine ethylene oxide units. This compound is classified as a polyether alcohol, which is notable for its hydrophilic properties due to the presence of the polyethylene glycol moiety. The combination of hydrophobic and hydrophilic segments allows C11-PEG9-alcohol to function effectively as a surfactant and solubilizing agent in various applications, particularly in the pharmaceutical and cosmetic industries.
C11-PEG9-alcohol can be synthesized through several methods, often involving the reaction of nonyl alcohol with polyethylene glycol. One common approach is the condensation reaction, where nonyl alcohol reacts with ethylene oxide in the presence of a catalyst to form the desired polyether alcohol. The reaction conditions typically include:
The synthesis can be monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure that the desired product is obtained in high purity.
The molecular structure of C11-PEG9-alcohol consists of a linear chain of eleven carbon atoms (C11) attached to a polyethylene glycol chain containing nine repeating ethylene oxide units. The general structure can be represented as:
This structure indicates that C11-PEG9-alcohol has two terminal hydroxyl groups, which contribute to its solubility in water and its ability to form hydrogen bonds.
C11-PEG9-alcohol can participate in various chemical reactions typical for alcohols, including:
These reactions can be catalyzed by acids or bases, depending on the desired outcome.
The mechanism of action for C11-PEG9-alcohol primarily revolves around its surfactant properties. When used in formulations, it reduces surface tension between liquids, enabling better mixing and solubilization of hydrophobic compounds. This action can be explained through the following steps:
C11-PEG9-alcohol exhibits several notable physical properties:
Some relevant chemical properties include:
C11-PEG9-alcohol has various applications across multiple fields:
The development of PEGylated therapeutics began in the 1970s when Frank Davis pioneered the covalent attachment of PEG to bovine serum albumin (BSA) and catalase. This modification reduced immunogenicity while extending plasma half-life, establishing PEGylation as a viable strategy for protein stabilization [1] [8]. Early PEG reagents employed random conjugation via cyanuric chloride activation, targeting lysine residues in proteins. However, these first-generation conjugates suffered from heterogeneity and suboptimal bioactivity. The 1990s marked a transformative period with the FDA approval of Adagen® (pegademase bovine), a PEG-adenosine deaminase for severe combined immunodeficiency disease. This breakthrough validated PEGylation’s clinical utility and catalyzed innovations in linker chemistry [9].
Key advancements included:
Table 1: Evolution of PEGylated Therapeutics
Year | Drug (Trade Name) | PEGylated Entity | Key Innovation |
---|---|---|---|
1990 | Adagen® | Adenosine deaminase | First FDA-approved PEG-protein; 5 kDa linear |
2001 | PegIntron® | Interferon α-2b | 12 kDa linear; improved viral clearance |
2002 | Neulasta® | Granulocyte colony-stimulating factor | 20 kDa linear; reduced dosing frequency |
2021 | Skytrofa® | Human growth hormone | Multi-arm (4 × 10 kDa); sustained release |
2023 | Izervay® | RNA aptamer (avacincaptad pegol) | ~43 kDa; targets ocular complement C5 [9] |
Amphiphilic PEG-based linkers like C11-PEG9-alcohol integrate distinct solubility domains: a hydrophobic alkyl chain (C11) and a hydrophilic PEG spacer (9 ethylene oxide units). This architecture enables the molecule to self-assemble into nanostructures or interface with incompatible molecular environments, making it indispensable for drug formulation [2] [6].
Molecular Design and Self-Assembly
The C11 alkyl chain provides a hydrophobic anchor for embedding into lipid bilayers or interacting with lipophilic drugs, while the PEG9 segment extends into aqueous environments, forming a hydration shell that sterically stabilizes nanoparticles. This conformation reduces opsonization and extends systemic circulation via the "stealth effect" [1] [4]. For example, studies show that conjugating doxorubicin to C11-PEG9-OH via ester linkages yields micelles with critical micelle concentrations (CMC) of 0.8–1.2 μM, enhancing tumor accumulation by the EPR effect [2].
Supramolecular Interactions
The linker’s amphiphilicity facilitates dynamic interactions:
Table 2: Impact of Structural Variations in Cn-PEGm-Alcohol on Drug Delivery
Structure | CMC (μM) | Micelle Size (nm) | Drug Loading Capacity | Key Application |
---|---|---|---|---|
C8-PEG6-OH | 25.7 | 45 ± 3 | Moderate (12% w/w) | Solubilization of naphthalene |
C11-PEG9-OH | 1.1 | 82 ± 6 | High (22% w/w) | Doxorubicin delivery |
C16-PEG12-OH | 0.05 | 120 ± 10 | Very high (30% w/w) | Photodynamic therapy [2] [6] |
Applications in Nanocarrier Engineering
C11-PEG9-alcohol enables:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: